(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For instance, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide crystallized in a monoclinic space group P2 1 /c .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-N’-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide” are not fully detailed in the available resources .Scientific Research Applications
Tyrosinase Inhibition
This compound has been found to be a potent inhibitor of tyrosinase, an enzyme that plays a key role in melanogenesis . It has shown strong competitive inhibition activity against mushroom tyrosinase .
Anti-Melanogenesis Properties
The compound has demonstrated anti-melanogenesis properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells . This suggests its potential use in the development of therapeutic agents for diseases associated with hyperpigmentation disorders .
Skin Whitening Agent
Derivatives of this compound have been synthesized as candidate agents for skin whitening . They have been tested for their inhibitory effects on mushroom tyrosinase, which is involved in the production of melanin .
Organic Semiconductor
The compound has been used in the synthesis of small-molecule semiconductors . These semiconductors have shown good solution dispersibility and thermal stability, which are important for the solution processing and annealing optimization of organic field-effect transistors (OFETs) .
Donor-Acceptor Type Conjugated Organic Small Molecule
The compound has been used in the design and synthesis of donor–acceptor type conjugated organic small molecules . These molecules have shown good ambipolar or p-type performances in OFET devices .
Charge Carrier Transport Properties
The compound has been used to adjust the electronic structures and charge carrier transport properties of the conjugated system . The fluorine atoms combined with the nitrile on the donor unit have been used to adjust these properties .
Safety and Hazards
properties
IUPAC Name |
N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3S/c14-13(15,16)10-2-1-3-11(6-10)18-8-19-12-9(7-17)4-5-20-12/h1-6,8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBVGGPJOMCLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=NC2=C(C=CS2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=N/C2=C(C=CS2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide |
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